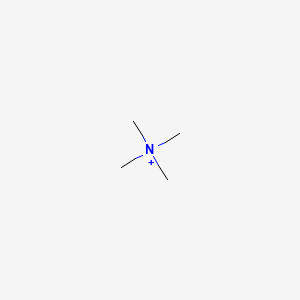

Tetramethylammonium

Description

Properties

IUPAC Name |

tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMXHQIAXOOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide) | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048071 | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-92-3, 19269-48-8 | |

| Record name | Tetramethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium, (pentaiodide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0W55235FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetramethylammonium Chloride

Introduction

Tetramethylammonium chloride (TMAC) is one of the simplest quaternary ammonium (B1175870) salts, composed of a central nitrogen atom tetrahedrally bonded to four methyl groups, with a chloride counter-ion. Its chemical formula is (CH₃)₄N⁺Cl⁻, often abbreviated as Me₄N⁺Cl⁻.[1] As a white, crystalline, and hygroscopic solid, TMAC is a significant industrial chemical valued for its high solubility in water and polar organic solvents, thermal stability, and its role as a phase-transfer catalyst in organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, supported by experimental protocols and data, for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Tetramethylammonium chloride is characterized by a set of distinct physical and chemical properties that are crucial for its application in various scientific fields. These properties are summarized below.

| Property | Value | References |

| IUPAC Name | N,N,N-Trimethylmethanaminium chloride | [1][2] |

| CAS Number | 75-57-0 | [3][4] |

| Molecular Formula | C₄H₁₂ClN | [2][3][4][5] |

| Molecular Weight | 109.60 g/mol | [1][3][4][5] |

| Appearance | White, hygroscopic crystalline powder or granules.[6][1][4][7] | |

| Melting Point | Decomposes upon heating. Reported decomposition ranges from >230 °C to 425 °C.[6][1][3][8] | |

| Boiling Point | Decomposes before boiling.[6] | |

| Density | 1.17 - 1.19 g/cm³ at 20 °C.[1][9][10] | |

| pH | 6 - 8 (in a 100 g/L aqueous solution at 20 °C).[9][10] | |

| Vapor Pressure | <1.6 x 10⁻⁸ Pa at 25 °C (Negligible).[6][3][11] |

Solubility Profile

The solubility of TMAC is a key characteristic, dictating its use in aqueous and polar solvent systems. Its ionic nature makes it highly soluble in polar solvents and generally insoluble in nonpolar organic solvents.[1]

| Solvent | Solubility | References |

| Water | Highly soluble (>1000 g/L at 20 °C).[9] | |

| Methanol | Very soluble.[12][3][8] | |

| Ethanol | Slightly soluble (soluble in hot ethanol).[12][1][3][8] | |

| Ether | Insoluble.[12][1][3][8] | |

| Chloroform | Insoluble.[12][3][8] | |

| Benzene | Insoluble.[1][3] |

Stability and Reactivity

Thermal Stability and Decomposition Tetramethylammonium chloride is stable under normal storage conditions, though it is hygroscopic and should be protected from moisture.[13] When heated, it undergoes thermal decomposition. The decomposition process begins at temperatures reported to be above 230 °C, yielding trimethylamine (B31210) and methyl chloride.[8] At higher temperatures, it emits highly toxic fumes containing nitrogen oxides (NOx), ammonia (B1221849) (NH₃), and hydrogen chloride (HCl).[3]

Chemical Reactivity and Incompatibilities TMAC is generally stable but exhibits reactivity with certain classes of chemicals.

-

Strong Oxidizing Agents : It is incompatible and may react violently with strong oxidizing agents.[12][9][13]

-

Strong Bases/Alkalis : Violent reactions can occur with strong bases (lye).[9][14]

-

Acids : It is reactive with strong acids.[6] It should be stored away from incompatible materials in a dry, tightly closed container.[9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of TMAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of TMAC in D₂O shows a single, sharp singlet corresponding to the twelve equivalent protons of the four methyl groups.[15][16]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic peaks corresponding to C-H stretching and bending vibrations of the methyl groups and C-N stretching vibrations. Data is available in the NIST Chemistry WebBook.[2][17]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data for TMAC is also available from NIST, which can be used for structural elucidation and identification.[2][18]

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible measurement of chemical properties.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting (decomposition) point of a solid organic compound using a capillary-based apparatus.[19][20][21]

Methodology:

-

Sample Preparation : Ensure the TMAC sample is finely powdered and completely dry.[21]

-

Capillary Packing : Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[22]

-

Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional) : Heat the sample rapidly to find an approximate melting range. This helps in saving time for the accurate measurement.[19][23]

-

Accurate Determination : Use a fresh sample and heat the block. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute.[20]

-

Observation and Recording : Record the temperature at which the first signs of melting are observed (T_initial). Continue heating slowly and record the temperature at which the entire sample has turned into a liquid (T_final). The melting point is reported as the range T_initial - T_final. For TMAC, this will be the decomposition range.

Protocol 2: Determination of Aqueous Solubility

This protocol describes a method to quantitatively determine the solubility of an ionic compound like TMAC in water at a specific temperature.[24][25]

Methodology:

-

Preparation of Saturated Solution : Add an excess amount of TMAC to a known volume of deionized water in a flask or beaker. This ensures that the solution becomes saturated and undissolved solid remains.

-

Equilibration : Seal the container and place it in a constant-temperature water bath. Stir or agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, allow the mixture to settle. Carefully separate the saturated solution (supernatant) from the excess solid. This can be done by filtration or centrifugation.[26] It is crucial to maintain the temperature during this step.

-

Concentration Analysis : Take a precisely measured volume (aliquot) of the clear, saturated supernatant and place it in a pre-weighed container.

-

Solvent Evaporation : Carefully evaporate the water from the aliquot using an oven set to a temperature below the decomposition point of TMAC (e.g., 100-110 °C).

-

Mass Measurement : Once all the water has evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried TMAC residue.

-

Calculation : Calculate the mass of the dissolved TMAC. The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

References

- 1. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. Tetramethylammonium chloride [webbook.nist.gov]

- 3. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemiis.com [chemiis.com]

- 5. scbt.com [scbt.com]

- 6. atamankimya.com [atamankimya.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Tetramethylammonium chloride CAS#: 75-57-0 [m.chemicalbook.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. merckmillipore.com [merckmillipore.com]

- 11. santos.com [santos.com]

- 12. TETRAMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 13. 75-57-0 CAS MSDS (Tetramethylammonium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Tetramethylammonium chloride(75-57-0) 1H NMR spectrum [chemicalbook.com]

- 17. Tetramethylammonium chloride [webbook.nist.gov]

- 18. Tetramethylammonium chloride [webbook.nist.gov]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. SSERC | Melting point determination [sserc.org.uk]

- 24. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 25. facultystaff.richmond.edu [facultystaff.richmond.edu]

- 26. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]

Physical characteristics of Tetramethylammonium hydroxide

An In-depth Technical Guide to the Physical Characteristics of Tetramethylammonium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydroxide (TMAH), a quaternary ammonium (B1175870) salt with the molecular formula (CH₃)₄NOH, is a strong organic base with diverse applications in scientific research and industrial processes.[1][2] It is frequently utilized as a titrant in analytical chemistry, a catalyst in organic synthesis, and as an etchant and developer in the semiconductor industry.[3] This guide provides a comprehensive overview of the core physical characteristics of TMAH, presenting quantitative data in a structured format, detailing experimental protocols for their determination, and visualizing key relationships. The information is primarily focused on the anhydrous form and its common commercially available aqueous solutions and pentahydrate form.

Core Physical Characteristics

The physical properties of Tetramethylammonium hydroxide are crucial for its handling, application, and safety in a laboratory setting. These properties can vary depending on whether it is in its solid, hydrated, or aqueous solution form.

Data Presentation

The following table summarizes the key physical characteristics of Tetramethylammonium hydroxide.

| Property | Value | Notes |

| Molecular Formula | C₄H₁₃NO | For the anhydrous form.[4] The pentahydrate form is C₄H₁₃NO·5H₂O.[5] |

| Molecular Weight | 91.15 g/mol | For the anhydrous form.[1][4] The pentahydrate has a molecular weight of 181.23 g/mol .[5][6] |

| Appearance | Colorless to yellowish liquid or a solid in hydrated form.[1][3] | Often has a strong, fishy, or ammonia-like odor due to the presence of trimethylamine (B31210) as an impurity.[2][3] Pure TMAH is virtually odorless.[2] The pentahydrate appears as white, deliquescent, needle-like crystals.[5][7] |

| Melting Point | 62-63 °C (pentahydrate)[2]; 67-70 °C (pentahydrate)[5]; 63-70 °C (solid)[8] | The anhydrous form is not typically isolated as a stable solid at room temperature. The melting point is characteristic of the pentahydrate. |

| Boiling Point | Decomposes upon heating.[2][4] | Thermal decomposition yields trimethylamine and dimethyl ether.[2] A 25% aqueous solution has a boiling point of approximately 102 °C.[9][10] |

| Density | ~1.015 g/cm³ (20-25% aqueous solution)[2]; 1.016 g/mL at 25 °C (25% aqueous solution)[11]; 1.006 g/mL at 25 °C (10% aqueous solution)[12] | Density is dependent on the concentration of the aqueous solution. |

| Solubility | Highly soluble in water.[2][13] Soluble in polar organic solvents.[13] | The solubility in water for the pentahydrate is approximately 220 g/100 mL at 15 °C.[2] Also soluble in methanol.[14] |

| pH | >13 (for a 25% aqueous solution at 20 °C)[11][15]; ~13 (for a 10% aqueous solution at 20 °C)[12][16] | TMAH is a strong base.[3][15] |

| Vapor Pressure | 1.2 x 10⁻⁶ mm Hg at 25 °C (estimated for anhydrous)[1]; 17.5 mmHg at 20 °C (for 10% and 25% aqueous solutions)[11][12] | The vapor pressure of aqueous solutions is primarily that of water. |

Experimental Protocols

This section outlines detailed methodologies for the determination of the key physical properties of Tetramethylammonium hydroxide.

Determination of Appearance and Odor

Objective: To qualitatively describe the physical state, color, and odor of a TMAH sample.

Methodology:

-

Visual Inspection:

-

Place a small, representative sample of TMAH (solid or liquid) in a clear, clean container (e.g., a watch glass or a beaker) under a well-ventilated fume hood.

-

Observe the physical state (solid, liquid), color, and clarity of the sample against a white background.

-

For solid samples, note the crystalline form (e.g., needles, powder).

-

-

Odor Assessment (Wafting Technique):

-

Safety Precaution: Never directly inhale the vapors of any chemical.

-

Hold the container with the TMAH sample several inches away from your face.

-

Gently wave your hand over the top of the container to direct the vapors towards your nose.[17][18]

-

Carefully sniff the vapors and record the characteristic odor (e.g., ammonia-like, fishy).

-

Determination of Melting Point (for TMAH Pentahydrate)

Objective: To determine the temperature range over which the solid TMAH pentahydrate transitions to a liquid.

Methodology (Capillary Method):

-

Sample Preparation:

-

Finely powder a small amount of TMAH pentahydrate using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube into the heating block of the apparatus.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[19]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the last crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Determination of Decomposition Temperature

Objective: To determine the temperature at which TMAH begins to decompose.

Methodology (Thermogravimetric Analysis - TGA):

-

Apparatus Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Place a small, accurately weighed sample of TMAH (liquid or solid) into the TGA pan.

-

-

Measurement:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of mass loss in the TGA curve indicates the beginning of decomposition.

-

Determination of Density (for Aqueous Solutions)

Objective: To determine the mass per unit volume of a TMAH aqueous solution.

Methodology (Pycnometer Method):

-

Calibration:

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with deionized water of a known temperature and weigh it (m₂).

-

Calculate the exact volume of the pycnometer using the density of water at that temperature.

-

-

Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the TMAH solution at the same temperature and weigh it (m₃).

-

-

Calculation:

-

The density (ρ) of the TMAH solution is calculated using the formula: ρ = (m₃ - m₁) / ((m₂ - m₁) / ρ_water)

-

Determination of Solubility in Water (for TMAH Pentahydrate)

Objective: To determine the mass of TMAH pentahydrate that can dissolve in a given volume of water at a specific temperature.

Methodology (Shake-Flask Method - based on OECD Guideline 105): [7][20]

-

Sample Preparation:

-

Add an excess amount of TMAH pentahydrate to a known volume of deionized water in a flask.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature water bath (e.g., 25 °C) and agitate it for a prolonged period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

Allow the solution to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of TMAH in the supernatant using a suitable analytical method, such as acid-base titration with a standardized acid (e.g., HCl).

-

-

Calculation:

-

Calculate the solubility in g/100 mL based on the determined concentration.

-

Determination of pH (for Aqueous Solutions)

Objective: To measure the acidity or basicity of a TMAH aqueous solution.

Methodology (Electrometric Method):

-

Apparatus:

-

A calibrated pH meter with a glass electrode.[3]

-

-

Calibration:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the TMAH solution (e.g., pH 7, 10, and 12).[21]

-

-

Measurement:

-

Rinse the electrode with deionized water and then with a small portion of the TMAH solution.

-

Immerse the electrode in the TMAH solution.

-

Allow the reading to stabilize and record the pH value and the temperature of the solution.

-

Determination of Vapor Pressure (for Aqueous Solutions)

Objective: To measure the pressure exerted by the vapor of a TMAH aqueous solution at a specific temperature.

Methodology (Isothermal Thermogravimetric Analysis): [9][15]

-

Apparatus:

-

A calibrated thermogravimetric analyzer (TGA).

-

-

Measurement:

-

Place a small, accurately weighed sample of the TMAH solution into the TGA pan.

-

Maintain the sample at a constant temperature (isothermal) within the TGA furnace.

-

Record the rate of mass loss over time due to evaporation.

-

-

Calculation:

-

The vapor pressure can be calculated by comparing the evaporation rate of the TMAH solution to that of a reference substance with a known vapor pressure under the same conditions.

-

Visualization of Physical States

The physical state of Tetramethylammonium hydroxide is dependent on temperature and its degree of hydration. The following diagram illustrates the relationship between its common forms as a function of temperature.

Caption: Physical states of TMAH as a function of temperature.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. filab.fr [filab.fr]

- 3. horiba.com [horiba.com]

- 4. byjus.com [byjus.com]

- 5. fivesenses.com [fivesenses.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. pennwest.edu [pennwest.edu]

- 9. mdpi.com [mdpi.com]

- 10. pg.edu.pl [pg.edu.pl]

- 11. scribd.com [scribd.com]

- 12. old.iupac.org [old.iupac.org]

- 13. ntv.ifmo.ru [ntv.ifmo.ru]

- 14. wjec.co.uk [wjec.co.uk]

- 15. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. homework.study.com [homework.study.com]

- 18. How to Smell a Chemical Using the Wafting Technique: A Safe Laboratory Practice | Lab Manager [labmanager.com]

- 19. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 20. oecd.org [oecd.org]

- 21. web.colby.edu [web.colby.edu]

An In-Depth Technical Guide to the Laboratory Synthesis of Tetramethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of various tetramethylammonium (B1211777) salts, crucial reagents in organic synthesis, catalysis, and pharmaceutical research. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application by researchers and professionals in the field.

Core Synthesis Methodology: The Menschutkin Reaction

The most prevalent method for synthesizing tetramethylammonium salts is the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine (trimethylamine) with a methyl halide to produce a quaternary ammonium (B1175870) salt.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of trimethylamine (B31210) attacks the electrophilic carbon atom of the methyl halide.[1]

A general representation of the Menschutkin reaction for the synthesis of tetramethylammonium halides is as follows:

(CH₃)₃N + CH₃X → (CH₃)₄N⁺X⁻ (where X = I, Cl, Br)

Synthesis of Specific Tetramethylammonium Salts

This section details the synthesis of commonly used tetramethylammonium salts.

Tetramethylammonium iodide is a frequently used quaternary ammonium salt in organic synthesis, often serving as a phase-transfer catalyst or a source of iodide ions.[2] Its synthesis is a classic example of the Menschutkin reaction.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trimethylamine in an anhydrous polar aprotic solvent such as acetone.[1] The concentration of trimethylamine is typically in the range of 0.1 to 1.0 M.[1] For reactions requiring anhydrous conditions, the flask should be flushed with an inert gas.[1]

-

Addition of Methyl Iodide: Slowly add a stoichiometric equivalent or a slight excess of methyl iodide to the stirred trimethylamine solution.[1] This reaction is often exothermic, so the addition rate should be controlled to maintain a stable temperature.[1]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 30-40°C) for several hours.[1] The progress of the reaction can be monitored by the precipitation of the white, solid product, tetramethylammonium iodide, which has limited solubility in acetone.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: The crude tetramethylammonium iodide can be purified by recrystallization.[3] Effective solvent systems for recrystallization include ethanol-water or acetone-methanol mixtures.[1] Dissolve the crude product in a minimal amount of the hot solvent, and then allow the solution to cool slowly to room temperature to form crystals. Cooling in an ice bath can maximize the yield.[1] The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.[1]

Quantitative Data Summary for TMAI Synthesis:

| Parameter | Value | Reference |

| Reactants | Trimethylamine, Methyl Iodide | [1] |

| Solvent | Acetone | [1] |

| Reaction Temperature | Room Temperature or 30-40°C | [1] |

| Typical Yield | Not explicitly stated, but implied to be high due to precipitation | [1] |

Synthesis Workflow for Tetramethylammonium Iodide

Caption: A flowchart illustrating the key steps in the synthesis and purification of tetramethylammonium iodide.

Tetramethylammonium chloride is another widely used quaternary ammonium salt, often produced industrially.[4] For laboratory purposes, it can be synthesized by the reaction of trimethylamine with methyl chloride.[4][5]

Experimental Protocol:

A common laboratory synthesis involves the reaction of trimethylamine with hydrochloric acid.[6]

-

Reaction: React trimethylamine with hydrochloric acid. The specifics of the reaction conditions, such as solvent and temperature, can be optimized based on the scale and desired purity.

-

Isolation and Purification: The resulting tetramethylammonium chloride is a hygroscopic, colorless solid.[4] Purification can be achieved through recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and water.

Quantitative Data Summary for TMAC Synthesis:

| Parameter | Value | Reference |

| Reactants | Trimethylamine, Methyl Chloride or Hydrochloric Acid | [4][6] |

| Product Appearance | White crystalline solid | [6] |

| Solubility | Soluble in water and polar organic solvents | [4] |

Logical Relationship for TMAC Synthesis

Caption: Diagram showing the two primary synthetic routes to tetramethylammonium chloride from trimethylamine.

Tetramethylammonium hydroxide (B78521) is a strong organic base used in various chemical processes, including as a titrant and in the synthesis of other tetramethylammonium salts.[7][8]

Experimental Protocol (Salt Metathesis):

One of the earliest and still relevant laboratory preparations involves the salt metathesis reaction between tetramethylammonium chloride and potassium hydroxide in dry methanol (B129727).[7]

-

Reaction: Dissolve tetramethylammonium chloride and potassium hydroxide in dry methanol. Tetramethylammonium hydroxide is soluble in methanol, while the byproduct, potassium chloride, is not.[7]

-

Isolation: The precipitated potassium chloride is removed by filtration.

-

Purification and Concentration: The methanol is removed from the filtrate, typically by rotary evaporation, to yield tetramethylammonium hydroxide, which can be isolated as a hydrate.[7]

Alternative Synthesis (Electrolysis):

An alternative method involves the electrolysis of tetramethylammonium chloride solutions.[6] In this process, chloride ions are oxidized at the anode, while tetramethylammonium ions migrate across an ion-exchange membrane and combine with hydroxide ions generated at the cathode.[9]

Quantitative Data Summary for TMAH Synthesis:

| Parameter | Value | Reference |

| Reactants (Metathesis) | Tetramethylammonium Chloride, Potassium Hydroxide | [7] |

| Solvent (Metathesis) | Dry Methanol | [7] |

| Byproduct (Metathesis) | Potassium Chloride (insoluble) | [7] |

| Alternative Method | Electrolysis of Tetramethylammonium Chloride | [6] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. guidechem.com [guidechem.com]

- 7. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 8. Quaternary Ammonium Salts | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. TETRAMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

A Technical Guide to Common Tetramethylammonium Derivatives in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the most common derivatives of the tetramethylammonium (B1211777) (TMA) cation, a quaternary ammonium (B1175870) salt widely utilized across various domains of chemical research. Due to its unique properties, including its role as a phase-transfer catalyst, supporting electrolyte, and chemical reagent, tetramethylammonium and its salts are indispensable tools in organic synthesis, electrochemistry, biochemistry, and materials science.

This document details the physicochemical properties, synthesis protocols, and key applications of these versatile compounds. All quantitative data is summarized in comparative tables, and key experimental methodologies are described in detail. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Overview of Tetramethylammonium Derivatives

The tetramethylammonium cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium cation. It consists of a central nitrogen atom tetrahedrally bonded to four methyl groups.[1] This structure imparts a permanent positive charge, making it a useful counterion for a wide variety of anions. TMA salts are generally colorless, hygroscopic solids soluble in water and polar organic solvents.[1] Their utility in research stems from the diverse properties of their associated anions and the cation's ability to facilitate reactions between otherwise immiscible phases.

The synthesis of tetramethylammonium salts can be broadly categorized into two primary methods: the direct alkylation of trimethylamine (B31210) with a methyl halide, and salt metathesis reactions where a TMA salt (like the hydroxide (B78521) or a halide) is reacted with a salt of the desired anion.[1]

Key Derivatives and Their Applications

The following sections provide detailed information on the most frequently utilized tetramethylammonium derivatives in a research context.

Tetramethylammonium Hydroxide (TMAH)

Tetramethylammonium hydroxide is a strong organic base with significant applications in the electronics industry as a developer for photoresists and as an anisotropic etchant for silicon in the fabrication of microelectromechanical systems (MEMS).[2][3] It is typically supplied as an aqueous solution (up to 25% w/w) or as a solid pentahydrate.[3][4]

| Property | Value | References |

| Molecular Formula | C₄H₁₃NO | [3] |

| Molecular Weight | 91.15 g/mol | [3] |

| CAS Number | 75-59-2 | [3] |

| Appearance | Colorless liquid or solid pentahydrate | [3][5] |

| Melting Point | 62-63 °C (pentahydrate) | [3] |

| pH | >13 (25% aqueous solution) | [4] |

| Solubility | Highly soluble in water (~220 g/100 mL at 15°C) | [3] |

Experimental Protocol: Anisotropic Etching of Silicon

This protocol describes a typical procedure for the anisotropic wet etching of a (100) silicon wafer using a TMAH solution.

Materials:

-

Silicon wafer with a patterned etch mask (e.g., SiO₂)

-

Tetramethylammonium hydroxide (25 wt.% in water)

-

Isopropyl alcohol (IPA) (optional, for smoother surfaces)[6]

-

Deionized (DI) water

-

Heated bath with temperature control

-

Teflon wafer carrier

-

Beakers

Procedure:

-

Pre-Cleaning: Immerse the silicon wafer in a buffered oxide etch (BOE) or dilute hydrofluoric acid (HF) solution to remove any native oxide from the exposed silicon areas.[2]

-

Solution Preparation: Prepare the etching bath. For a standard etch, use the 25 wt.% TMAH solution as is. For improved surface smoothness, IPA can be added (e.g., 10-20 vol.%).[6] Heat the solution to the desired temperature (typically 80-90 °C). The etch rate is highly temperature-dependent; for example, a 25% TMAH solution at 85 °C has a silicon etch rate of approximately 0.5 µm/min.[2]

-

Etching: Place the wafer in the Teflon carrier and submerge it in the heated TMAH solution. Gentle agitation using a magnetic stirrer can be employed to improve etch uniformity.[2] Fine bubbling from the silicon surface indicates the etching process is active.[2]

-

Monitoring: Etch for the calculated time required to achieve the desired depth. Periodically monitor the process as needed.

-

Rinsing: Once the etch is complete, carefully transfer the wafer to a beaker of DI water and rinse for at least 5 minutes to stop the reaction.[2]

-

Drying: Remove the wafer from the DI water and dry it using a nitrogen gun.

Tetramethylammonium Chloride (TMACl)

Tetramethylammonium chloride is one of the simplest TMA salts and sees broad use as a phase-transfer catalyst, a reagent in organic synthesis, and a component in biochemical applications, notably to enhance the specificity and yield of polymerase chain reactions (PCR).[1][7][8]

| Property | Value | References |

| Molecular Formula | C₄H₁₂NCl | [1] |

| Molecular Weight | 109.60 g/mol | [1] |

| CAS Number | 75-57-0 | [1] |

| Appearance | White, hygroscopic crystalline solid | [1] |

| Melting Point | >300 °C (decomposes) | [9] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol; insoluble in ether, chloroform. | [1] |

| Toxicity (Oral, Rat) | LD₅₀: 47 mg/kg | [10][11] |

Experimental Protocol: PCR Enhancement

TMACl is used in PCR to increase the stringency of primer annealing, particularly for templates with high AT content. It stabilizes AT base pairs, effectively lowering their melting temperature relative to GC pairs.[1][9]

Procedure:

-

Reagent Preparation: Prepare a sterile stock solution of 2.5 M Tetramethylammonium chloride in nuclease-free water.

-

Reaction Setup: Assemble the PCR reaction mixture as per your standard protocol (including DNA template, primers, dNTPs, polymerase, and buffer).

-

TMACl Addition: To the final reaction mixture, add the TMACl stock solution to a final concentration of 30-60 mM. The optimal concentration may need to be determined empirically.[1]

-

Thermal Cycling: Proceed with the thermal cycling protocol. It may be necessary to adjust the annealing temperature due to the influence of TMACl on primer melting temperatures.

-

Analysis: Analyze the PCR products using standard methods such as gel electrophoresis.

Tetramethylammonium Fluoride (B91410) (TMAF)

Tetramethylammonium fluoride is a highly reactive source of "naked" fluoride ions, making it a powerful reagent in organic synthesis for nucleophilic fluorination reactions, particularly for SɴAr reactions to form C-F bonds.[12][13] It is significantly more soluble in organic solvents than inorganic fluoride sources like KF or CsF.[12] It is commercially available in anhydrous or hydrated forms.

| Property | Value | References |

| Molecular Formula | C₄H₁₂FN (anhydrous) | [12] |

| Molecular Weight | 93.14 g/mol (anhydrous) | [12] |

| CAS Number | 373-68-2 (anhydrous) | [12] |

| Appearance | White hygroscopic crystalline solid | [12] |

| Solubility | Soluble in DMSO, DMF, acetonitrile; negligible in toluene (B28343), THF, ether. | [12] |

Experimental Protocol: SɴAr Fluorination of an Aryl Chloride

This protocol is a general procedure for the fluorination of an electron-deficient (hetero)aryl chloride using anhydrous TMAF.

Materials:

-

Anhydrous Tetramethylammonium fluoride (TMAF)

-

Electron-deficient (hetero)aryl chloride (substrate)

-

Anhydrous dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel, magnetic stirrer, and heating source

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride substrate (1.0 equiv) and anhydrous TMAF (2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.[14]

-

Solvent Addition: Add anhydrous DMF to achieve a desired concentration (e.g., 0.2 M).[14]

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 80-100 °C) while monitoring the reaction progress by TLC or GC/MS.[14][15] Reactions with highly activated substrates may proceed at room temperature.[14]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess TMAF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Tetramethylammonium Iodide (TMAI)

Tetramethylammonium iodide is a versatile salt used as a phase-transfer catalyst, a source of iodide for synthesizing polyiodides, and as an additive in palladium-catalyzed cross-coupling reactions.[16][17]

| Property | Value | References |

| Molecular Formula | C₄H₁₂NI | [16] |

| Molecular Weight | 201.05 g/mol | [16] |

| CAS Number | 75-58-1 | [16] |

| Appearance | White to off-white crystals or powder | [16] |

| Melting Point | >300 °C | [16] |

| Solubility | Soluble in water, methanol, ethanol | [16] |

Experimental Protocol: Phase-Transfer Catalyzed Epoxidation

This protocol outlines the use of TMAI as a phase-transfer catalyst for the epoxidation of an alkene.

Materials:

-

Alkene (e.g., 1-octene)

-

Tetramethylammonium iodide (TMAI)

-

Toluene

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

-

Deionized water

Procedure:

-

Organic Phase Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the alkene (1.0 mmol), toluene (5 mL), and TMAI (0.05 mmol, 5 mol%).[16]

-

Aqueous Phase Preparation: In a separate flask, prepare an aqueous solution of 30% hydrogen peroxide (2.0 mmol) and sodium tungstate dihydrate (0.02 mmol, 2 mol%) in water (2 mL).[16]

-

Reaction: Add the aqueous phase to the vigorously stirring organic phase. Heat the biphasic mixture to 60 °C.[16]

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase. Purify the crude epoxide by column chromatography.

TMA Salts in Electrochemistry

Salts such as Tetramethylammonium Hexafluorophosphate (B91526) (TMAHPF₆) and Tetramethylammonium Tetrafluoroborate (TMA BF₄) are used as supporting electrolytes in non-aqueous electrochemistry. They provide high ionic conductivity and a wide electrochemical window, meaning they are stable over a broad range of potentials.[18]

| Property | TMAHPF₆ | TMA BF₄ | References |

| Molecular Formula | C₄H₁₂F₆NP | C₄H₁₂BF₄N | [18] |

| Molecular Weight | 219.10 g/mol | 161.93 g/mol | [18] |

| CAS Number | 25550-64-7 | 661-36-9 | [18] |

| Appearance | White crystalline powder | White crystalline powder | [18] |

| Electrochemical Window | Wide | Wide (~2.7 V vs SCE in ACN) | [13][18] |

| Ionic Conductivity | High | High (Higher than TEABF₄ in GBL) | [13][18] |

Experimental Protocol: Cyclic Voltammetry

This protocol describes the use of a TMA salt as a supporting electrolyte for a typical cyclic voltammetry (CV) experiment.

Materials:

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar TMA salt (electrochemical grade)

-

Anhydrous solvent (e.g., acetonitrile)

-

Analyte of interest

-

Three-electrode electrochemical cell (Working, Reference, and Counter electrodes)

-

Potentiostat

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the anhydrous solvent. For example, to make 250 mL of 0.1 M TBAPF₆ (MW: 387.43 g/mol ) in acetonitrile, dissolve 9.69 g of TBAPF₆ in 250 mL of acetonitrile.[19]

-

Analyte Solution: Prepare a stock solution of the analyte (typically 1-5 mM) using the electrolyte solution as the solvent.[20]

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode is positioned close to the working electrode to minimize iR drop.[20]

-

Deaeration: Transfer the analyte solution to the cell and purge with an inert gas for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[20]

-

CV Measurement: Connect the cell to the potentiostat. First, run a background scan of the electrolyte solution without the analyte. Then, run the CV experiment with the analyte solution over the desired potential range at a set scan rate (e.g., 100 mV/s).[20]

-

Analysis: Analyze the resulting voltammogram to determine redox potentials (Epa, Epc) and peak currents (ipa, ipc).[20]

Conclusion

The derivatives of tetramethylammonium are fundamental reagents in modern chemical research. Their applications are diverse, ranging from facilitating complex organic reactions through phase-transfer catalysis to enabling precise electrochemical measurements. The selection of a specific TMA salt is dictated by the desired anion's properties and the requirements of the experimental system. This guide provides the foundational knowledge, quantitative data, and procedural details necessary for researchers to effectively utilize these versatile compounds in their work.

References

- 1. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. filelist.tudelft.nl [filelist.tudelft.nl]

- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cas 75-59-2,Tetramethylammonium hydroxide | lookchem [lookchem.com]

- 6. BJNANO - Effect of tetramethylammonium hydroxide/isopropyl alcohol wet etching on geometry and surface roughness of silicon nanowires fabricated by AFM lithography [beilstein-journals.org]

- 7. atamankimya.com [atamankimya.com]

- 8. Tetramethylammonium chloride | 75-57-0 [chemicalbook.com]

- 9. TETRAMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Tetramethylammonium Salts in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetramethylammonium (B1211777) (TMA) salts in various organic solvents. Understanding the solubility of these quaternary ammonium (B1175870) salts is paramount for their effective application in diverse fields, including organic synthesis, electrochemistry, and pharmaceutical sciences. This document summarizes available quantitative and qualitative solubility data, offers a detailed experimental protocol for determining solubility, and presents a logical workflow for this process.

Core Principles of Tetramethylammonium Salt Solubility

Tetramethylammonium salts, consisting of a central nitrogen atom bonded to four methyl groups, are ionic compounds. Their solubility in organic solvents is governed by the interplay of several factors:

-

Solvent Polarity: As ionic compounds, TMA salts generally exhibit higher solubility in polar solvents capable of solvating the tetramethylammonium cation and the corresponding anion. Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) are often effective.

-

Lattice Energy of the Salt: The strength of the electrostatic forces holding the ions in the crystal lattice influences solubility. Salts with lower lattice energies are generally more soluble.

-

Nature of the Anion: The size and charge density of the anion accompanying the tetramethylammonium cation play a crucial role.

-

Temperature: The solubility of most salts in organic solvents increases with temperature.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Tetramethylammonium Chloride ((CH₃)₄NCl)

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Methanol | CH₃OH | Not Specified | Soluble / Easily Soluble | [1] |

| Ethanol | C₂H₅OH | Not Specified | Slightly Soluble / Soluble in hot ethanol | [1][2] |

| Ether | (C₂H₅)₂O | Not Specified | Insoluble | [1][2] |

| Benzene | C₆H₆ | Not Specified | Insoluble | [2] |

| Chloroform | CHCl₃ | Not Specified | Insoluble | [1][2] |

Table 2: Solubility of Tetramethylammonium Bromide ((CH₃)₄NBr)

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) | Notes |

| 1-Butanol | C₄H₉OH | 25 | 0.062 | Quantitative data. |

| Acetonitrile | CH₃CN | 25 | 0.22 | Quantitative data. |

| Chloroform | CHCl₃ | 25 | 0.0057 | Quantitative data. |

| Methanol | CH₃OH | 25 | 4.32 | Quantitative data. |

| Ethanol | C₂H₅OH | Not Specified | Sparingly Soluble | Qualitative description. |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Insoluble | Qualitative description. |

| Sulfur Dioxide | SO₂ | Not Specified | Soluble | Qualitative description. |

Table 3: Solubility of Tetramethylammonium Iodide ((CH₃)₄NI)

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Acetone | C₃H₆O | Not Specified | Sparingly Soluble | Qualitative description. |

| Chloroform | CHCl₃ | Not Specified | Insoluble | Qualitative description. |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Insoluble | Qualitative description. |

| Ethanol (anhydrous) | C₂H₅OH | Not Specified | Soluble | Qualitative description. |

| Ethanol | C₂H₅OH | Not Specified | Sparingly Soluble | Qualitative description. |

Table 4: Solubility of Tetramethylammonium Fluoride ((CH₃)₄NF)

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Room Temperature | Forms intimate ion pairs | Not fully dissociated. |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Room Temperature | Forms intimate ion pairs | Not fully dissociated; more stable than DMF in alkaline conditions. |

| Hexane | C₆H₁₄ | Not Specified | Negligible | Qualitative description. |

| Benzene | C₆H₆ | Not Specified | Negligible | Qualitative description. |

| Toluene | C₇H₈ | Not Specified | Negligible | Qualitative description. |

| Ethyl acetate | C₄H₈O₂ | Not Specified | Negligible | Qualitative description. |

| Diethyl ether | (C₂H₅)₂O | Not Specified | Negligible | Qualitative description. |

| Tetrahydrofuran (THF) | C₄H₈O | Not Specified | Negligible | Qualitative description. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

1. Materials and Equipment:

-

Tetramethylammonium salt (solute) of high purity

-

Organic solvent of interest (high purity, anhydrous if required)

-

Analytical balance (readability to ±0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Screw-capped vials with inert septa

-

Syringe filters (e.g., 0.2 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Spatula

-

Glassware (beakers, flasks)

2. Procedure:

2.1. Preparation of the Saturated Solution:

-

Add an excess amount of the tetramethylammonium salt to a clean, dry vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that the solution is saturated.

-

Accurately add a known volume or mass of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium. This equilibration time can range from 24 to 72 hours, depending on the salt and solvent. It is advisable to perform preliminary experiments to determine the necessary equilibration time by measuring the concentration at different time points until it becomes constant.

2.2. Sample Withdrawal and Analysis (Gravimetric Method):

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or a small beaker). This step is critical to remove any undissolved solid particles.

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the salt.

-

Once the solvent is completely removed, place the container with the dry salt residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried salt.

-

Repeat the drying and weighing steps until a constant mass is obtained.

3. Calculation of Solubility:

The solubility can be expressed in various units. A common unit is grams of solute per 100 grams of solvent.

-

Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)

-

Mass of the dissolved salt = (Mass of container + dry salt) - (Mass of empty container)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved salt

-

Solubility ( g/100 g solvent) = (Mass of the dissolved salt / Mass of the solvent) x 100

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a tetramethylammonium salt in an organic solvent using the isothermal shake-flask method with gravimetric analysis.

Caption: Workflow for determining the solubility of tetramethylammonium salts.

References

Safety precautions for handling Tetramethylammonium hydroxide

An In-depth Technical Guide to the Safe Handling of Tetramethylammonium Hydroxide (B78521) (TMAH)

For Researchers, Scientists, and Drug Development Professionals

Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium (B1175870) salt widely utilized in microfabrication and other industrial and research applications as a developer and etchant.[1][2][3][4] While a highly effective chemical, TMAH presents significant health and safety risks that necessitate stringent safety protocols. This guide provides a comprehensive overview of the hazards associated with TMAH and detailed procedures for its safe handling, storage, and disposal.

Chemical and Physical Properties

TMAH is a strong base, typically encountered as an aqueous solution, though it is also available in methanol (B129727) or as a solid pentahydrate.[1][5][6] Pure TMAH is odorless, but solutions often have a fishy smell due to the presence of trimethylamine (B31210) as an impurity.[1][7]

| Property | Value |

| Molecular Formula | C4H13NO[8] |

| Molar Mass | 91.15 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1][8] |

| pH | >13 (25% aqueous solution)[5][7] |

| Boiling Point | 102°C (25 wt% in water)[1] |

| Vapor Pressure | 17.5 mm Hg at 20°C (25 wt% in water)[1] |

| Water Solubility | 100% soluble[1] |

Health Hazards and Toxicology

TMAH is acutely toxic and corrosive.[2][5] Exposure can occur through skin contact, inhalation, or ingestion.[5] Skin contact is a primary concern, as TMAH can cause severe chemical burns and be absorbed through the skin, leading to systemic toxicity.[2][4][7] Fatalities have been reported from skin exposure to solutions as dilute as 25%.[1][5] There is no known antidote for TMAH poisoning.[2][5][9]

Symptoms of Exposure:

-

Skin: Severe burns, pain (which may be delayed).[4]

-

Eyes: Intense burning, permanent damage, and potential blindness.[1]

-

Inhalation: Burning of the nose, throat, and lungs.[1]

-

Systemic Effects (following absorption): Changes in heart rate and blood pressure, muscle twitching, convulsions, and respiratory failure.[2][5][9]

Personal Protective Equipment (PPE)

Due to the severe hazards of TMAH, stringent personal protective equipment is mandatory. No skin should be exposed when handling TMAH.[1][4]

| PPE Category | Specification |

| Hand Protection | Double gloving is recommended. Use utility-grade nitrile gloves over exam-style nitrile gloves.[2] For full contact, nitrile rubber with a minimum thickness of 0.11 mm is recommended, with a breakthrough time of over 480 minutes.[5][6] |

| Eye and Face Protection | Chemical splash goggles and a full-face shield must be worn.[1][2][5] |

| Body Protection | A chemical-resistant apron over a fully buttoned lab coat, long pants, and closed-toe shoes are required.[1][2][5] |

| Respiratory Protection | All work with TMAH must be conducted in a certified chemical fume hood.[1][2] If ventilation is insufficient, a respirator suitable for basic (alkali) vapors should be used, with prior fit-testing.[1] |

Safe Handling and Storage

Handling:

-

Never work alone: A "buddy system" must be in place when handling TMAH.[1]

-

Designated Area: Establish a designated area for TMAH work.[4]

-

Fume Hood: Always handle TMAH inside a certified chemical fume hood.[1][2]

-

Minimize Quantities: Order and use the smallest quantity of TMAH necessary for the experiment.[2][5]

-

Avoid Aerosolization: Pour liquids carefully to avoid generating mists or vapors.[4]

Storage:

-

Containers: Keep containers tightly closed in a dry, well-ventilated area.[1][5] Opened containers must be carefully resealed and stored upright.[1]

-

Incompatible Materials: Store TMAH away from strong acids, oxidizing agents, and metals such as aluminum.[1][2][5][10]

-

Secondary Containment: Use secondary containment (e.g., a Nalgene or polypropylene (B1209903) tray) for storing TMAH containers.[1][10]

-

Inert Atmosphere: Solid TMAH is air-sensitive and hygroscopic and should be stored under an inert gas.[5][6]

Emergency Procedures

Immediate and thorough decontamination is critical in the event of an exposure.

Skin Exposure:

-

Immediately proceed to the nearest emergency shower.

-

Remove all contaminated clothing while under the shower.

-

Flush the affected area with copious amounts of water for at least 15 minutes.[1][2][9]

-

Call for immediate medical assistance. Inform emergency responders and medical personnel that the exposure was to TMAH.[2]

Eye Exposure:

-

Immediately proceed to the nearest emergency eyewash station.

-

Flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2][9]

-

Call for immediate medical assistance.[2]

Inhalation:

-

Move the affected person to fresh air immediately.[1]

Ingestion:

-

Rinse the mouth thoroughly with water and have the person drink a large quantity of water.[1]

-

Call for immediate medical assistance.[1]

Spill and Waste Disposal

Spill Response:

-

Small Spills (inside a fume hood):

-

Large Spills (or any spill outside a fume hood):

Waste Disposal:

-

TMAH waste must be collected separately from other chemical waste streams.[2][5][6]

-

Store TMAH waste in a clearly labeled, sealed container in a designated hazardous waste storage area.[5]

-

Segregate TMAH waste from acids and oxidizing agents.[1]

-

Dispose of TMAH waste through an approved hazardous waste program.[5]

Experimental Protocols

Protocol 1: General Handling of TMAH Solutions

-

Preparation:

-

Procedure:

-

Conduct all work within the fume hood, at least 6 inches from the sash.[5]

-

Carefully pour TMAH from the stock container to the experimental vessel, avoiding splashing.

-

Keep all containers of TMAH covered when not in immediate use.

-

-

Post-Procedure:

-

Decontaminate all work surfaces with soap and water. Test surfaces with pH paper to ensure complete neutralization.[10]

-

Properly label and store any unused TMAH.

-

Collect all TMAH-contaminated waste in a designated hazardous waste container.

-

Carefully remove PPE, avoiding contact with any contaminated surfaces.

-

Wash hands and face thoroughly after handling.[1]

-

Protocol 2: Emergency Response to Skin Exposure

-

Immediate Action:

-

The exposed individual must immediately proceed to the nearest safety shower.

-

The lab "buddy" or another colleague should call for emergency medical assistance and provide the location and nature of the chemical exposure.[2]

-

-

Decontamination:

-

Medical Attention:

-

After 15 minutes of flushing, the exposed individual should be transported to an emergency medical facility.

-

Provide a copy of the TMAH Safety Data Sheet (SDS) to the treating physician.[1]

-

Visualizations

Caption: Workflow for the safe handling of TMAH.

Caption: Emergency response protocol for TMAH exposure.

References

- 1. concordia.ca [concordia.ca]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]

- 7. sacheminc.com [sacheminc.com]

- 8. chembk.com [chembk.com]

- 9. sjsu.edu [sjsu.edu]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Pharmacological Profile of Tetramethylammonium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) (TMA) is the simplest quaternary ammonium (B1175870) cation and serves as a valuable pharmacological tool due to its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132). This technical guide provides a comprehensive overview of the pharmacological profile of TMA, with a focus on its interactions with cholinergic receptors. It details the compound's mechanism of action, receptor binding affinities, and functional effects. Furthermore, this guide outlines detailed experimental protocols for the in-vitro characterization of TMA and presents key signaling pathways and experimental workflows in a clear, visual format.

Introduction

Tetramethylammonium ([N(CH₃)₄]⁺), a quaternary ammonium cation, is a cholinomimetic agent that mimics the effects of acetylcholine at both nicotinic and muscarinic receptors.[1] Its rigid tetrahedral structure and positive charge enable it to interact with the ligand-binding domains of these receptors, eliciting a range of physiological responses. Due to its stability and well-defined structure, TMA is extensively used in pharmacological research to probe the function of the cholinergic nervous system. This guide aims to provide an in-depth technical resource on the pharmacological properties of TMA for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the tetramethylammonium cation is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₂N⁺ | [2] |

| Molar Mass | 74.14 g/mol | [3] |

| Ionic Radius | 0.322 nm | [2] |

| logP (octanol-water) | -3.92 (for TMA iodide) | [2] |

| Structure | Tetrahedral | [2] |

Pharmacological Profile

Mechanism of Action

Tetramethylammonium acts as a direct agonist at both nicotinic and muscarinic acetylcholine receptors.[4] Its primary mechanism involves binding to the orthosteric site of these receptors, thereby inducing a conformational change that leads to receptor activation.

-

Nicotinic Acetylcholine Receptors (nAChRs): At nAChRs, which are ligand-gated ion channels, TMA binding leads to the opening of the channel pore, allowing the influx of cations such as Na⁺ and Ca²⁺.[5] This influx results in depolarization of the cell membrane and initiation of an excitatory postsynaptic potential.[5][6]

-

Muscarinic Acetylcholine Receptors (mAChRs): At mAChRs, which are G protein-coupled receptors (GPCRs), TMA binding triggers the activation of associated G proteins. Depending on the receptor subtype, this can lead to the activation of various downstream signaling cascades, such as the Gq/11 pathway (for M1, M3, M5 subtypes) or the Gi/o pathway (for M2, M4 subtypes).[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of tetramethylammonium with cholinergic receptors.

Table 1: Binding Affinities and Potencies of Tetramethylammonium at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Species/Tissue | Assay Type | Parameter | Value | Reference |

| Muscle-type (α1)₂β1δε | Mouse | Electrophysiology | Affinity (Kd) estimate | ~1 mM | [1] |

| Muscle-type (α1)₂β1δε | Mouse | Electrophysiology | IC₅₀ (Channel Block) | 2-3 mM | [1] |

| Neuronal (α4β2) | Rat Brain Membranes | Radioligand Binding | Ki | Data not available | |

| Neuronal (α7) | Rat Brain Membranes | Radioligand Binding | Ki | Data not available |

* Specific quantitative binding data for TMA at these neuronal subtypes is limited in the readily available literature. Further targeted studies are required to determine precise Ki values.

Table 2: Binding Affinities and Potencies of Tetramethylammonium at Muscarinic Acetylcholine Receptors

| Receptor Subtype | Species/Tissue | Assay Type | Parameter | Value | Reference |

| M₂ (ventricular) | Rat | Radioligand Binding ([³H]QNB) | Apparent Kd shift of [³H]QNB | 0.092 nM (control) to 1.14 nM (with 50 mM TMA) | [8] |

| M₂ (ventricular) | Rat | Radioligand Binding ([³H]QNB) | Bmax reduction | 148 fmol/mg (control) to 65 fmol/mg (with 50 mM TMA) | [8] |

| M₂/M₃ (ileal smooth muscle) | Guinea Pig | Electrophysiology (Icat) | EC₅₀ | Data not available for TMA | [9][10] |

| M₁, M₂, M₃ | Various | Functional Assays | pEC₅₀ / pKB | Data not available for TMA | [4][11] |

* While TMA is known to act on various muscarinic receptor subtypes, specific EC₅₀ and pKB values for each subtype are not consistently reported in the literature.

Signaling Pathways

The activation of cholinergic receptors by tetramethylammonium initiates distinct intracellular signaling cascades.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by TMA leads to direct cation influx, causing membrane depolarization and subsequent activation of voltage-gated ion channels. The influx of Ca²⁺ can also act as a second messenger, triggering various downstream cellular responses.

Muscarinic Acetylcholine Receptor Signaling

TMA's interaction with mAChRs activates G protein-mediated signaling. The specific pathway depends on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi, inhibiting adenylyl cyclase.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gvnlab.bme.columbia.edu [gvnlab.bme.columbia.edu]

- 4. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Cholinergic Receptors: Nicotinic [jove.com]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tetramethylammonium in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) (TMA) is a quaternary ammonium (B1175870) cation that has served as a valuable tool in neuroscience research for decades.[1] Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to interact with cholinergic receptors, while its properties as a small cation have led to its use in studying the biophysical characteristics of the nervous system. This technical guide provides an in-depth overview of the core applications of TMA in neuroscience, focusing on its mechanisms of action, quantitative data on its effects, and detailed experimental protocols.

Core Mechanisms of Action

Tetramethylammonium exerts its effects in the nervous system primarily through two main mechanisms:

-

Cholinergic Agonism: TMA acts as an agonist at both nicotinic and muscarinic acetylcholine receptors.[1][2] Its binding to these receptors can elicit a range of physiological responses, from neuronal depolarization and action potential firing to the modulation of intracellular signaling cascades.[1][3] At nicotinic acetylcholine receptors (nAChRs), TMA can act as a partial agonist, meaning it binds to and activates the receptor, but with lower efficacy than the endogenous ligand acetylcholine.[4][5]

-

Ion Channel Blockade: While less potent than its close analog tetraethylammonium (B1195904) (TEA), TMA can also block certain types of ion channels, particularly potassium channels.[3] This blockade can alter neuronal excitability and firing patterns. Additionally, TMA has been shown to affect sodium channel gating.[6][7]

Quantitative Data on Tetramethylammonium's Effects

The following tables summarize the quantitative data on the effects of tetramethylammonium (TMA) and its analog tetraethylammonium (TEA) on various ion channels and receptors.

Table 1: Effects of Tetramethylammonium (TMA) on Nicotinic and Muscarinic Acetylcholine Receptors

| Receptor Type | Species/Cell Type | Effect | Potency (EC50/IC50) | Reference(s) |

| Muscle Nicotinic Acetylcholine Receptor | Human (HEK-expressed) | Partial Agonist | EC50: 2.2 ± 0.5 mM (-80 mV); 6.4 ± 1.9 mM (+80 mV) | [8] |

| Muscle Nicotinic Acetylcholine Receptor | Human (HEK-expressed) | Channel Block | IC50: 8.9 ± 0.6 mM | [8] |

| Muscarinic Receptors (cardiac) | Guinea Pig Ventricular Myocytes | Agonist (inhibition of Iso-activated Cl- current) | IC50: 327 µM (with 1 µM Iso); 29 µM (with 0.03 µM Iso) | [3] |

| Muscarinic Receptors (cardiac) | Rat Heart | Agonist (negative chronotropic and inotropic actions) | Concentration-dependent (0.5-50 mM) | [9] |

Table 2: Effects of Tetraethylammonium (TEA) on Potassium Channels

| Channel Subtype | Species/Cell Type | Effect | Potency (IC50) | Reference(s) |

| KCNQ1 | CHO cells | Block | 5.0 mM | [10] |

| KCNQ2 | CHO cells | Block | 0.3 mM | [10] |

| KCNQ3 | CHO cells | Block | >30 mM | [10] |

| KCNQ4 | CHO cells | Block | 3.0 mM | [10] |

| KCNQ2 + KCNQ3 | CHO cells | Block | 3.8 mM | [10] |

| Kv2.1 | Not specified | Internal Block | ~0.2 mM | [11] |

| Kv2.1 | Not specified | External Block | ~5 mM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing tetramethylammonium.

Electrophysiological Recording of TMA Effects on Ion Channels

This protocol describes a general procedure for whole-cell voltage-clamp recording to study the effects of TMA on neuronal ion channels.

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Cell culture of neurons or acutely prepared brain slices.

-

External (extracellular) solution (e.g., artificial cerebrospinal fluid - aCSF).

-

Internal (pipette) solution.

-

Tetramethylammonium chloride (TMA-Cl) stock solution (e.g., 1 M in deionized water).

Procedure:

-

Cell Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from the desired brain region.

-

Solution Preparation:

-

Prepare external and internal solutions with appropriate ionic compositions for isolating the current of interest.

-

Prepare working concentrations of TMA by diluting the stock solution into the external solution. Typical concentrations for studying channel blockade or receptor activation range from the micromolar to millimolar range.[3][5]

-

-

Pipette Pulling: Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Apply a voltage protocol to elicit the ionic current of interest. This typically involves holding the membrane potential at a specific level and then applying voltage steps to activate the channels.

-

Record baseline currents in the absence of TMA.

-

Apply TMA-containing external solution via bath perfusion or a local application system (e.g., picospritzer).

-

Record currents in the presence of various concentrations of TMA to determine its effect (e.g., block, activation) and to construct a concentration-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude and/or other kinetic parameters in the absence and presence of TMA.

-

Calculate the percentage of inhibition or activation at each TMA concentration.

-

Fit the concentration-response data with an appropriate equation (e.g., Hill equation) to determine the IC50 or EC50 value.

-

Real-Time Iontophoresis (RTI) for Measuring Extracellular Space Properties

This method uses the diffusion of TMA to quantify the volume fraction (α) and tortuosity (λ) of the brain's extracellular space (ECS).[12]

Materials:

-

Iontophoresis pump and programmer.

-

Ion-selective microelectrode (ISM) amplifier.

-

Data acquisition system.

-

Double-barreled glass micropipettes for the iontophoretic source.

-

Single-barreled glass micropipettes for the ISM.

-

TMA-Cl solution for iontophoresis (e.g., 150 mM).[13]

-

Liquid ion-exchanger for the TMA-selective ISM.

-

Standard solutions of TMA-Cl for ISM calibration.

-

aCSF.

Procedure:

-

Electrode Fabrication:

-

Pull a double-barreled micropipette to a fine tip. Fill one barrel with the TMA-Cl solution for iontophoresis and the other with a reference electrolyte (e.g., 150 mM NaCl).

-